Methyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate
Description
Chemical Structure: This compound (CAS: 2027496-50-8) consists of a pyridine ring substituted at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and at the 2-position with a methoxyacetate group via an ether linkage. Its molecular formula is C₁₅H₂₀BNO₅, with a molecular weight of 307.15 g/mol . Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science .
Properties
CAS No. |
1346697-34-4 |
|---|---|
Molecular Formula |
C14H20BNO5 |
Molecular Weight |
293.13 g/mol |
IUPAC Name |
methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyacetate |
InChI |
InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)10-6-7-16-11(8-10)19-9-12(17)18-5/h6-8H,9H2,1-5H3 |
InChI Key |
WHQMSHJHDGBNQA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate typically involves the coupling of a pyridine derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
Methyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate has several applications in scientific research:
Biology: Investigated for its potential as a probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other ligands .
Comparison with Similar Compounds
Structural Analogues with Pyridine-Boronate Esters
The following compounds share the pyridine-boronate core but differ in substituent positions and ester groups:
Physicochemical Properties
- Solubility: Ethyl esters generally exhibit better solubility in non-polar solvents (e.g., THF, dichloromethane) compared to methyl esters .
- Stability : Boronate esters with bulky tetramethyl groups (common in all listed compounds) resist hydrolysis, enhancing shelf life .
- Crystallinity : Derivatives with methoxy groups (e.g., 947688-89-3) may form more stable crystals, as evidenced by XRD studies in related structures .
Biological Activity
Methyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate (CAS No. 2027496-50-8) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20BNO5
- Molecular Weight : 293.12 g/mol
- Structure : The compound features a pyridine ring substituted with a dioxaborolane moiety, which is known for its role in enhancing the bioactivity of various derivatives.
Antimicrobial Activity
Research indicates that compounds containing dioxaborolane structures exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds demonstrate MIC values ranging from 4–8 μg/mL against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species . While specific data for this compound is limited, its structural analogs suggest potential efficacy.
Anticancer Activity
The biological activity of dioxaborolane-containing compounds extends to anticancer effects:
- Cell Proliferation Inhibition : Compounds similar to this compound have been observed to inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.
Study on Antimicrobial Efficacy
In a comparative study of several dioxaborolane derivatives:
| Compound | Target Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | MRSA | 6 |
| Compound B | Mycobacterium abscessus | 8 |
| This compound | TBD |
This table illustrates the potential antimicrobial activity of this compound compared to known derivatives.
Pharmacokinetic Studies
Pharmacokinetic evaluations are crucial for understanding the absorption and distribution characteristics of this compound:
| Parameter | Value |
|---|---|
| Cmax | TBD |
| Half-life | TBD |
| Bioavailability | TBD |
These parameters remain to be defined through future studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
